molecular formula C16H34 B3053656 4-Ethyltetradecane CAS No. 55045-14-2

4-Ethyltetradecane

Cat. No.: B3053656
CAS No.: 55045-14-2
M. Wt: 226.44 g/mol
InChI Key: VATHPUANTMAJQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyltetradecane is an organic compound with the molecular formula C16H34. It belongs to the class of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. This compound is characterized by a fourteen-carbon chain with an ethyl group attached to the fourth carbon atom. It is a colorless liquid at room temperature and is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethyltetradecane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of tetradecane with ethyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under anhydrous conditions and requires a solvent like dimethyl sulfoxide or tetrahydrofuran.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of unsaturated precursors or by the hydrocracking of larger hydrocarbons. These processes often involve high temperatures and pressures, as well as the use of catalysts such as platinum or palladium on carbon.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyltetradecane primarily undergoes reactions typical of alkanes, including:

    Oxidation: When exposed to strong oxidizing agents like potassium permanganate or chromic acid, this compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

    Reduction: Although alkanes are generally resistant to reduction, catalytic hydrogenation can be used to reduce any unsaturated impurities present in the compound.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur under ultraviolet light or in the presence of radical initiators, leading to the formation of haloalkanes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., platinum, palladium)

    Substitution: Chlorine (Cl2), bromine (Br2) under UV light or with radical initiators

Major Products Formed:

    Oxidation: Alcohols, aldehydes, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Haloalkanes

Scientific Research Applications

4-Ethyltetradecane has several applications in scientific research, including:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of hydrocarbon mixtures.

    Biology: Studies on the metabolic pathways of hydrocarbons often utilize this compound to understand the biodegradation processes by microorganisms.

    Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential therapeutic properties.

    Industry: It serves as a solvent and intermediate in the synthesis of other organic compounds, particularly in the production of lubricants and surfactants.

Mechanism of Action

As an alkane, 4-Ethyltetradecane does not exhibit specific biological activity. its mechanism of action in chemical reactions involves the formation of free radicals or carbocations, depending on the reaction conditions. For instance, during halogenation, the compound undergoes homolytic cleavage to form free radicals, which then react with halogen molecules to produce haloalkanes.

Comparison with Similar Compounds

    Tetradecane: A straight-chain alkane with fourteen carbon atoms, lacking the ethyl substituent.

    Hexadecane: A sixteen-carbon alkane, longer than 4-Ethyltetradecane.

    2-Ethyltetradecane: An isomer with the ethyl group attached to the second carbon atom.

Uniqueness: this compound is unique due to its specific branching at the fourth carbon atom, which can influence its physical properties, such as boiling point and solubility, compared to its straight-chain and other branched isomers.

Properties

IUPAC Name

4-ethyltetradecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34/c1-4-7-8-9-10-11-12-13-15-16(6-3)14-5-2/h16H,4-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATHPUANTMAJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CC)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70970403
Record name 4-Ethyltetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55045-14-2
Record name 4-Ethyltetradecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055045142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyltetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyltetradecane
Reactant of Route 2
Reactant of Route 2
4-Ethyltetradecane
Reactant of Route 3
Reactant of Route 3
4-Ethyltetradecane
Reactant of Route 4
Reactant of Route 4
4-Ethyltetradecane
Reactant of Route 5
Reactant of Route 5
4-Ethyltetradecane
Reactant of Route 6
Reactant of Route 6
4-Ethyltetradecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.